![molecular formula C13H14N6O2 B15102218 3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15102218.png)
3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a ‘click’ reaction involving azides and alkynes . The oxazole ring formation may involve cyclization reactions using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and oxazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A similar compound with a triazole-pyridine structure, used in coordination chemistry.
3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine: Another related compound with applications in the synthesis of coordination polymers.
Uniqueness
3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of triazole, oxazole, and pyridine rings, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
The compound 3-methyl-6-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.
- Molecular Formula : C20H30N4O3S
- Molar Mass : 406.542 g/mol
- CAS Number : 423165-08-6
Synthesis
The synthesis of triazole-based compounds often involves methods like click chemistry or other organic synthesis techniques. For this compound, the reaction typically involves the coupling of a triazole with an oxazole derivative. The synthetic pathways can lead to various substitutions that enhance biological activity.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that triazole tethered compounds showed antiproliferative effects against several cancer cell lines, including MCF-7 and HCT-116, with IC50 values as low as 1.1 μM for some derivatives .
- The mechanism often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds in this class have shown TS inhibitory activity within the range of 1.95–4.24 μM .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Tests against Escherichia coli and Staphylococcus aureus revealed significant inhibition .
- Other studies reported moderate to good antimicrobial activity against a variety of pathogens, indicating its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in DNA synthesis and repair.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in target cells, contributing to cytotoxicity.
Case Studies
Properties
Molecular Formula |
C13H14N6O2 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
3-methyl-6-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H14N6O2/c1-6(2)9-4-8(10-7(3)19-21-12(10)16-9)11(20)17-13-14-5-15-18-13/h4-6H,1-3H3,(H2,14,15,17,18,20) |
InChI Key |
NTTRJNJKOUBJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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